molecular formula C19H20N4O2 B2416642 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 1903349-41-6

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2416642
CAS No.: 1903349-41-6
M. Wt: 336.395
InChI Key: AKCDRDKRMLPOSO-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring via an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via cyclization reactions involving appropriate precursors such as amino alcohols or dihaloalkanes.

    Linking the Two Moieties: The final step involves coupling the benzimidazole and pyrrolidine units through an ethanone bridge. This can be achieved using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the ethanone bridge using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Reagents such as alkyl halides or sulfonates can be used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates, and other electrophiles.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and pyrrolidine rings.

    Reduction: Reduced ethanone bridge, leading to alcohol derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies are conducted to understand its efficacy, toxicity, and mechanism of action.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-1-yl)-1-(3-pyrrolidin-1-yl)ethanone: Lacks the methylpyridinyl group, which may affect its biological activity.

    1-(3-(5-methylpyridin-2-yloxy)pyrrolidin-1-yl)-2-phenylethanone: Contains a phenyl group instead of the benzimidazole moiety, altering its chemical properties.

Uniqueness

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to the combination of the benzimidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-6-7-18(20-10-14)25-15-8-9-22(11-15)19(24)12-23-13-21-16-4-2-3-5-17(16)23/h2-7,10,13,15H,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCDRDKRMLPOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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